![molecular formula C19H17BrN4OS B461414 5-Amino-N-(3-bromophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide CAS No. 889955-64-0](/img/structure/B461414.png)
5-Amino-N-(3-bromophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide
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Description
5-Amino-N-(3-bromophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide is a useful research compound. Its molecular formula is C19H17BrN4OS and its molecular weight is 429.3g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-N-(3-bromophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-N-(3-bromophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis with Thiophene-2-Carboxamide
The synthesis of thiophene-2-carboxamide derivatives showcases the creation of new antibiotic and antibacterial drugs. For instance, Ahmed (2007) explored synthesizing various pyrimidinone derivatives with antibacterial properties through the reaction of thiophene-2-carboxamide with multiple reagents, demonstrating the utility of such compounds in developing new therapeutic agents (G. Ahmed, 2007).
Novel Pyrazolo[1,5-a]Pyrimidines Synthesis
Morabia and Naliapara (2014) highlighted the synthesis of novel pyrazolo[1,5-a]pyrimidines through a one-pot reaction, which involved compounds structurally related to the query compound. Such synthetic methodologies emphasize the potential of these molecules in various fields, including materials science and pharmaceutical research (Anil R. Morabia & Y. Naliapara, 2014).
Antimicrobial and Anti-inflammatory Applications
Research by Gad-Elkareem et al. (2011) on the synthesis and antimicrobial activity of new thio-substituted ethyl nicotinate and thieno[2,3-b]pyridine derivatives indicates the potential of these compounds in creating antimicrobial agents. This suggests a broader applicability of heterocyclic compounds in addressing bacterial and fungal infections (M. Gad-Elkareem, A. Abdel-fattah, & M. A. Elneairy, 2011).
Mannich Reaction in Heterocycle Synthesis
Dotsenko et al. (2019) explored the Mannich reaction for synthesizing N-, S,N-, and Se,N-heterocycles, which opens up possibilities for creating a wide range of biologically active compounds with potential uses in medicinal chemistry and drug design (V. Dotsenko et al., 2019).
properties
IUPAC Name |
5-amino-N-(3-bromophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4OS/c20-11-2-1-3-12(8-11)22-18(25)17-15(21)13-9-14-16(23-19(13)26-17)10-4-6-24(14)7-5-10/h1-3,8-10H,4-7,21H2,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTTVZAIJDBNAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)NC5=CC(=CC=C5)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-amino-N-(3-bromophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide |
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